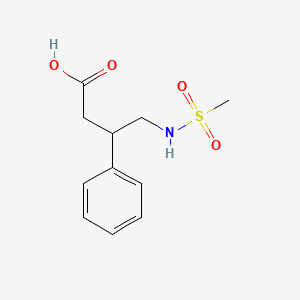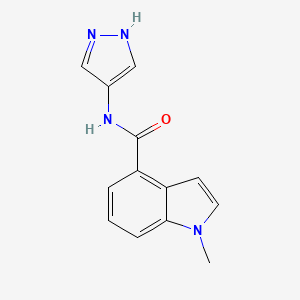![molecular formula C13H12BrNO2 B6641931 5-bromo-1-[(E)-but-2-enyl]-7-methylindole-2,3-dione](/img/structure/B6641931.png)
5-bromo-1-[(E)-but-2-enyl]-7-methylindole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-1-[(E)-but-2-enyl]-7-methylindole-2,3-dione is a chemical compound that belongs to the family of indole derivatives. It has been used extensively in scientific research for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-bromo-1-[(E)-but-2-enyl]-7-methylindole-2,3-dione involves the inhibition of various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. It also induces apoptosis in cancer cells by activating caspase-3 and caspase-9. Moreover, it has been shown to modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects such as reducing the production of reactive oxygen species, inhibiting the activity of various enzymes such as COX-2 and iNOS, and modulating the expression of various genes involved in inflammation and oxidative stress. It also has anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-bromo-1-[(E)-but-2-enyl]-7-methylindole-2,3-dione in lab experiments include its high potency, selectivity, and low toxicity. It is also relatively easy to synthesize and purify. However, its limitations include its limited solubility in water and its instability under certain conditions such as high temperatures and exposure to light.
Zukünftige Richtungen
There are several future directions for the use of 5-bromo-1-[(E)-but-2-enyl]-7-methylindole-2,3-dione in scientific research. One possible direction is to explore its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative diseases. Another direction is to investigate its mechanism of action in more detail and to identify its molecular targets. Moreover, its potential as a lead compound for the development of new drugs can also be explored.
Conclusion:
In conclusion, this compound is a chemical compound that has been used extensively in scientific research for its various biochemical and physiological effects. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Its potential as a therapeutic agent for various diseases and as a lead compound for the development of new drugs makes it a promising candidate for further research.
Synthesemethoden
The synthesis of 5-bromo-1-[(E)-but-2-enyl]-7-methylindole-2,3-dione involves the reaction between 7-methylindole-2,3-dione and 5-bromo-2-pentene in the presence of a catalyst. The product is then purified using various techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
5-bromo-1-[(E)-but-2-enyl]-7-methylindole-2,3-dione has been used in various scientific research applications such as in the study of cancer, inflammation, and neurodegenerative diseases. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells in vitro and in vivo. It also has anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Moreover, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
5-bromo-1-[(E)-but-2-enyl]-7-methylindole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-3-4-5-15-11-8(2)6-9(14)7-10(11)12(16)13(15)17/h3-4,6-7H,5H2,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXPMSPTBMDIJH-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C2=C(C=C(C=C2C)Br)C(=O)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C2=C(C=C(C=C2C)Br)C(=O)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-3-methylbut-2-en-1-one](/img/structure/B6641863.png)
![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B6641866.png)
![(2S)-2-[(2-methoxycarbonylphenyl)sulfonylamino]propanoic acid](/img/structure/B6641891.png)
![4-[[(2S)-2-aminopropanoyl]amino]-N,3-dimethylbenzamide](/img/structure/B6641900.png)
![(2S)-2-[[5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B6641901.png)
![(E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B6641909.png)
![(2S)-2-[(5-cyano-6-methylpyridine-2-carbonyl)amino]propanoic acid](/img/structure/B6641910.png)
![(E)-3-(4-fluorophenyl)-1-[3-(methylaminomethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B6641920.png)
![(E)-N-[4-(2-hydroxyethyl)phenyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B6641928.png)
![1-(4-Methylpiperidin-1-yl)-2-[2-(phenoxymethyl)-1,3-thiazol-4-yl]ethanone](/img/structure/B6641932.png)



